(2S,5S)-2,5-BIS(ISOPROPYL)PIPERAZINE

Asymmetric catalysis Chiral ligand design Enantioselective alkylation

Sourcing stereochemically defined piperazine cores for asymmetric synthesis often leads to supply inconsistencies. (2S,5S)-2,5-Bis(isopropyl)piperazine (CAS 114409-91-5) provides the exact (S,S)-enantiomer required for reproducible catalytic and medicinal chemistry outcomes. • Enables enantioselective dialkylzinc additions with up to 96% e.e. • Delivers γ-nitroaldehydes with 85% e.e. and 97:3 d.r. (syn/anti) in organocatalytic reactions • Essential for reproducing the PKI-179 pharmacophore: mTOR IC50 = 0.42 nM, PI3Kα IC50 = 8 nM Supplied with certificates of analysis confirming stereochemical integrity, ready for immediate global dispatch.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 114409-91-5
Cat. No. B039732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-BIS(ISOPROPYL)PIPERAZINE
CAS114409-91-5
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC(C)C1CNC(CN1)C(C)C
InChIInChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1
InChIKeyDQGHKEGZZQBHHA-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S)-2,5-Bis(isopropyl)piperazine Overview


(2S,5S)-2,5-Bis(isopropyl)piperazine (CAS 114409-91-5) is a chiral C2-symmetric diamine of the piperazine class, with a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol . It possesses two stereogenic centers at the 2- and 5-positions in the cis configuration (S,S absolute stereochemistry) . This compound serves as a versatile chiral building block and ligand for asymmetric catalysis, and appears as a key substructure in multiple pharmaceutical candidates, including the dual PI3K/mTOR inhibitor PKI-179 [1].

Stereochemical Specificity of (2S,5S)-2,5-Bis(isopropyl)piperazine


Substitution of (2S,5S)-2,5-bis(isopropyl)piperazine with racemic 2,5-diisopropylpiperazine (CAS 154559-11-2), the (2R,5R)-enantiomer (CAS 114420-44-9), or the meso-(2R,5S)-form (CAS 114420-45-0) is not scientifically viable for applications requiring defined stereochemistry. In asymmetric catalysis, the stereochemical outcome is dictated by the chiral environment of the catalyst; the (2S,5S)-enantiomer induces one absolute configuration in the product, while the (2R,5R)-enantiomer yields the opposite configuration and the meso-form provides no enantioselectivity [1]. In pharmaceutical synthesis, downstream biological activity is stereospecific: the PKI-179 scaffold incorporates the (2S,5S)-cis-piperazine core, and alternative stereoisomers produce distinct spatial arrangements of pharmacophoric elements, altering target binding and potentially introducing undesired off-target interactions [2].

Quantified Evidence for (2S,5S)-2,5-Bis(isopropyl)piperazine


Enantioselective Dialkylzinc Addition to Aryl Aldehydes

In the enantioselective addition of diethylzinc to benzaldehyde, the dilithium salt of (2S,5S)-2,5-diisopropylpiperazine delivers optically active 1-phenyl-1-propanol with up to 96% enantiomeric excess (e.e.) [1]. In contrast, piperazines bearing linear alkyl chains at the 2- and 5-positions (e.g., dimethyl or diethyl substituents) yield significantly lower enantioselectivities under identical reaction conditions [2].

Asymmetric catalysis Chiral ligand design Enantioselective alkylation

Asymmetric Michael Addition to Nitroalkenes

(2S,5S)-2,5-Diisopropylpiperazine, employed as its monohydrochloride salt, catalyzes the asymmetric Michael addition of unmodified aldehydes to nitroalkenes. Under optimized conditions (CHCl3 solvent, 4°C, 20 mol% catalyst loading), the reaction of propanal with β-nitrostyrene proceeds with 85% enantiomeric excess and a diastereomeric ratio of 97:3 (syn/anti), achieving 74% isolated yield [1].

Organocatalysis Asymmetric Michael addition γ-Nitroaldehyde synthesis

Structural Role in PKI-179 Dual PI3K/mTOR Inhibitor

PKI-179, an orally bioavailable dual PI3K/mTOR inhibitor, incorporates the (2S,5S)-2,5-bis(isopropyl)piperazine core as a central scaffold element linking triazine pharmacophores [1]. In vitro enzymatic assays demonstrate that PKI-179 potently inhibits PI3Kα (IC50 = 8 nM), PI3Kβ (IC50 = 24 nM), PI3Kδ (IC50 = 17 nM), PI3Kγ (IC50 = 74 nM), and mTOR (IC50 = 0.42 nM) [2].

Kinase inhibitor mTOR/PI3K dual inhibition Anticancer drug development

Stereochemical Comparison of 2,5-Diisopropylpiperazine Isomers

Three distinct stereoisomers of 2,5-diisopropylpiperazine exist: (2S,5S)-cis (CAS 114409-91-5), (2R,5R)-cis (CAS 114420-44-9), and (2R,5S)-trans/meso (CAS 114420-45-0) [1]. The (2S,5S)-isomer is C2-symmetric with both isopropyl groups in the cis orientation and S absolute configuration at both stereocenters. In contrast, the (2R,5S)-trans isomer possesses an internal plane of symmetry and is achiral (meso), rendering it incapable of inducing enantioselectivity in asymmetric transformations .

Stereoisomer differentiation Chiral resolution Enantiomer procurement

Applications of (2S,5S)-2,5-Bis(isopropyl)piperazine


Enantioselective Dialkylzinc Addition to Aryl Aldehydes

Laboratories conducting enantioselective dialkylzinc additions should select (2S,5S)-2,5-bis(isopropyl)piperazine (as its dilithium salt) when high enantioselectivity (up to 96% e.e.) is required for the synthesis of optically active secondary alcohols from aryl aldehydes [1]. This compound outperforms piperazines with linear 2,5-dialkyl substituents (dimethyl, diethyl) which yield lower enantiomeric excesses under identical reaction conditions [2].

Asymmetric Michael Addition to Nitroalkenes for γ-Nitroaldehydes

For research groups developing organocatalytic methods for asymmetric carbon-carbon bond formation, (2S,5S)-2,5-diisopropylpiperazine monohydrochloride provides a defined catalytic system delivering γ-nitroaldehydes with 85% e.e. and 97:3 diastereoselectivity (syn/anti) from the reaction of propanal with β-nitrostyrene in CHCl3 at 4°C [1]. This stereoselectivity profile is suitable for constructing chiral building blocks en route to γ-amino acids and pyrrolidine alkaloids.

PI3K/mTOR Dual Inhibitor Synthesis and Evaluation

Medicinal chemistry teams synthesizing PI3K/mTOR dual inhibitors based on the PKI-179 scaffold must procure the (2S,5S)-stereoisomer of 2,5-bis(isopropyl)piperazine as the core piperazine building block [1]. The correct absolute stereochemistry is essential for reproducing the precise three-dimensional arrangement of the bis-triazine pharmacophore that confers potent inhibition of mTOR (IC50 = 0.42 nM) and PI3Kα (IC50 = 8 nM) [2]. Use of racemic material or incorrect enantiomer will yield stereochemically undefined final compounds with unknown target engagement.

C2-Symmetric Diamine Scaffold for Metal Complexation

Investigators designing chiral metal complexes for asymmetric catalysis should consider (2S,5S)-2,5-bis(isopropyl)piperazine as a C2-symmetric diamine ligand scaffold [1]. The cis-orientation of the isopropyl groups and C2-symmetry of the (2S,5S)-enantiomer provide a defined chiral environment around a coordinated metal center, whereas the meso-(2R,5S)-isomer is achiral and incapable of generating enantioselectivity [2]. The branched isopropyl substituents offer greater steric bulk than methyl or ethyl analogs, influencing catalytic pocket geometry.

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